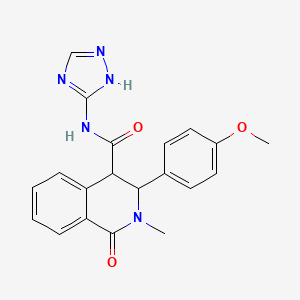![molecular formula C17H21N5O2 B12170617 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide](/img/structure/B12170617.png)
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Amide Bond Formation: The dimethylpyrimidine derivative is reacted with 4-aminobutanoic acid to form the amide bond. This step often requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Coupling: The intermediate product is then coupled with 4-aminobenzamide under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, forming corresponding oxides.
Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amines derived from the reduction of amide bonds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and amide linkages play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide is unique due to its specific combination of a dimethylpyrimidine ring and an amide linkage to a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H21N5O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-[4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoylamino]benzamide |
InChI |
InChI=1S/C17H21N5O2/c1-11-10-12(2)21-17(20-11)19-9-3-4-15(23)22-14-7-5-13(6-8-14)16(18)24/h5-8,10H,3-4,9H2,1-2H3,(H2,18,24)(H,22,23)(H,19,20,21) |
InChI 键 |
XDTGJQUFEJFYTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170548.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12170553.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12170561.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12170565.png)

![4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12170574.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12170578.png)

![[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B12170581.png)


![3-methyl-6-(propan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12170594.png)

